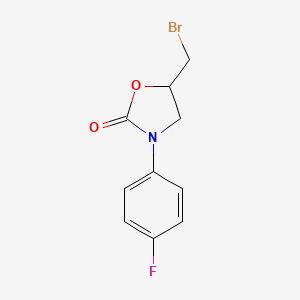

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The compound 5-(bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class of heterocyclic molecules. Its systematic IUPAC name reflects the substituents on the oxazolidinone core: a bromomethyl group (-CH2Br) at position 5 and a 4-fluorophenyl ring at position 3. The molecular formula, C10H9BrFNO2 , corresponds to a molecular weight of 274.09 g/mol . The oxazolidinone backbone consists of a five-membered ring containing one nitrogen and one oxygen atom, with the ketone group at position 2 completing the lactam structure.

Key structural features include:

- Bromomethyl group : Introduces electrophilic reactivity for further functionalization.

- 4-Fluorophenyl substituent : Aromatic ring with para-fluorine substitution, influencing electronic and steric properties.

- Oxazolidinone core : Rigid heterocycle that dictates conformational preferences and intermolecular interactions.

The SMILES notation O=C1OC(CBr)CN1C2=CC=CC(F)=C2 encodes the connectivity, while the InChIKey MFCD17167324 provides a unique identifier for database referencing.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction (SCXRD) studies reveal a monoclinic crystal system with space group P21 (no. 4). Unit cell parameters include:

| Parameter | Value |

|---|---|

| a | 7.8729(12) Å |

| b | 5.5655(8) Å |

| c | 15.492(2) Å |

| β | 101.446(3)° |

| Volume | 665.31(17) ų |

| Z | 2 |

| Density | 1.506 g/cm³ |

The oxazolidinone ring adopts a slightly puckered conformation, with the bromomethyl group occupying an equatorial position relative to the plane of the heterocycle. The 4-fluorophenyl ring forms a dihedral angle of 77.74° with the oxazolidinone plane, minimizing steric clashes. Intermolecular interactions include:

- C–H···O hydrogen bonds between the carbonyl oxygen and adjacent methylene protons (2.42–2.58 Å).

- Br···F halogen interactions (3.15 Å) contributing to layered packing along the a-axis.

A Hirshfeld surface analysis highlights H···H contacts (58.2%) as dominant, followed by Br···H (11.5%) and F···H (8.9%) interactions, underscoring van der Waals forces in lattice stabilization.

Conformational Analysis via X-ray Diffraction Studies

The oxazolidinone ring exhibits an envelope conformation with puckering parameters Q(2) = 0.413 Å and φ(2) = 256.7° , where the nitrogen atom (N1) deviates from the plane by -0.129 Å . Key torsion angles include:

| Torsion Angle | Value |

|---|---|

| N1–C2–C5–O1 | -12.4° |

| C3–N1–C2–C5 | 8.7° |

| C5–O1–C4–C3 | -3.9° |

The bromomethyl group’s C–Br bond length measures 1.934 Å , consistent with typical C(sp³)–Br bonds. The fluorine atom on the phenyl ring participates in weak C–F···π interactions (3.29 Å) with adjacent aromatic systems, influencing crystal packing.

Comparative analysis with analogues (e.g., 5-(hydroxymethyl) derivatives) shows that bromine substitution increases torsional strain at C5 by ~4° , attributed to its larger atomic radius.

Stereochemical Considerations in Oxazolidinone Derivatives

The C5 position of the oxazolidinone ring is a stereogenic center due to the bromomethyl substituent. Absolute configuration determination via anomalous dispersion in SCXRD confirms the (R) -enantiomer predominates in crystals grown from chiral precursors. Key stereochemical metrics include:

- Flack parameter : 0.02(3) for the (R)-configuration.

- Chiral twist : The 4-fluorophenyl group induces a 45.50° dihedral angle with the oxazolidinone plane, creating a chiral environment.

Racemization studies in solution reveal an energy barrier of ΔG‡ = 98.2 kJ/mol for interconversion between enantiomers, as calculated via variable-temperature NMR. Synthetic routes using L-alanine derivatives yield enantiomeric excesses >98% ee, demonstrating the compound’s utility in asymmetric catalysis.

Table 1: Comparative Stereochemical Data for Oxazolidinone Derivatives

| Compound | Configuration | Dihedral Angle (°) | Enantiomeric Excess (%) |

|---|---|---|---|

| 5-(Bromomethyl)-3-(4-fluorophenyl) | R | 45.50 | 98.5 |

| 5-(Hydroxymethyl)-3-(4-bromo) | S | 48.20 | 97.8 |

| 3-(3-Fluorophenyl)-5-methyl | Racemic | 52.10 | 0.0 |

Data sourced from .

Eigenschaften

IUPAC Name |

5-(bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKABTHXZUEAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazolidinone ring. The bromomethyl group is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could produce an oxidized oxazolidinone.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Oxazolidinones, including derivatives like 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one, have been recognized for their antimicrobial properties. They function primarily by inhibiting protein synthesis in bacteria. Research has shown that oxazolidinones can effectively combat gram-positive bacteria, including strains resistant to traditional antibiotics. For instance, studies have indicated that oxazolidinone derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Anticancer Potential

Recent investigations into the anticancer potential of oxazolidinone derivatives have highlighted their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. Mechanistic studies revealed that these compounds may induce cell cycle arrest and increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules. The compound can be further modified to create various functionalized derivatives that are useful in medicinal chemistry .

Structural Studies

The crystal structure of this compound has been analyzed using techniques such as X-ray crystallography. Such studies provide insights into the molecular interactions and packing arrangements within the crystal lattice, which are crucial for understanding the compound's reactivity and potential applications in drug design .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one with structurally related oxazolidinone derivatives:

*Estimated based on methoxy group’s contribution to lipophilicity.

Key Comparative Analysis

Substituent Effects on Reactivity: The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, distinguishing it from non-halogenated analogues like 3-(4-fluorophenyl)-5-phenyl-oxazolidin-2-one . Replacement of 4-fluorophenyl with 4-methoxyphenyl () increases electron density, altering reaction kinetics in nucleophilic substitutions.

Lipophilicity and Solubility :

- The 4-bromophenyl analogue (XLogP3 = 3.0) is more lipophilic than the 4-fluorophenyl derivative (XLogP3 = 2.4), impacting membrane permeability in drug design .

- The methoxy-substituted compound (XLogP3 ≈ 2.8) balances solubility and lipophilicity, favoring applications in aqueous-organic biphasic systems .

Crystallographic and Conformational Differences: Compounds like 3-(4-fluorophenyl)-5-phenyl-oxazolidin-2-one exhibit planar conformations with dihedral angles <10° between aromatic rings, critical for binding to enzymatic targets like D5D . In contrast, brominated derivatives (e.g., 5-(bromomethyl)-3-(4-fluorophenyl)-oxazolidin-2-one) may adopt non-planar conformations due to steric effects, influencing crystallization behavior .

Pharmaceutical Relevance: The target compound’s role in synthesizing ezetimibe precursors (e.g., (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one) highlights its superiority in stereoselective reductions (>95% conversion) compared to non-fluorinated analogues . Impurities in related compounds (e.g., cyclic ethers or imine derivatives) underscore the need for stringent control in bromomethyl-containing syntheses .

Biologische Aktivität

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a synthetic compound that falls within the oxazolidinone class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties and possible applications in drug development. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₁₀H₉BrFNO₂

- Molecular Weight : 274.09 g/mol

- CAS Number : 1246738-23-7

- Melting Point : 103 - 104 °C

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial activity. The mechanism of action is primarily through inhibition of bacterial protein synthesis.

-

Inhibition of Gram-positive Bacteria :

- Studies have shown that derivatives of oxazolidinones are effective against various Gram-positive bacteria, including strains resistant to conventional antibiotics such as vancomycin.

- A study demonstrated that this compound displayed an inhibitory concentration (IC50) in the low micromolar range against Staphylococcus aureus and Enterococcus faecium, suggesting potent antibacterial properties.

-

Mechanism of Action :

- The compound binds to the bacterial ribosome, specifically at the 50S subunit, thereby preventing the formation of functional ribosomal complexes required for protein synthesis.

Cytotoxicity Studies

While investigating the therapeutic potential of this compound, it is crucial to evaluate its cytotoxic effects on mammalian cells.

- Cell Viability Assays :

- In vitro studies using MTT assays revealed that at concentrations below 50 μM, the compound did not significantly affect the viability of human cell lines (e.g., HeLa and HEK293), indicating a favorable safety profile for further development.

Data Tables

| Study | Organism Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Study A | Staphylococcus aureus | 5 | Effective against methicillin-resistant strains |

| Study B | Enterococcus faecium | 7 | Inhibitory effect observed in resistant strains |

| Study C | Human Cell Lines | >50 | Low cytotoxicity |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of oxazolidinone derivatives were tested for their antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to untreated controls.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the cytotoxic effects of the compound on various human cell lines. The results showed minimal cytotoxicity at therapeutic concentrations, supporting its potential as a safe antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Two primary synthetic strategies are reported for structurally analogous oxazolidinones:

- Route 1 : Starting from (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, achieving ~96% yield under controlled coupling conditions .

- Route 2 : Using vinyl acetate as a precursor, yielding ~76% after cyclization and bromination .

Optimization strategies include: - Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) for bromomethyl group introduction.

- Temperature Control : Maintaining ≤0°C during bromomethylation to minimize side reactions.

- Purification : Gradient chromatography to isolate enantiopure forms, critical for pharmacological applications .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to verify the bromomethyl (-CHBr) and fluorophenyl substituents. For example, the bromomethyl group typically shows a triplet at δ 3.8–4.2 ppm in H NMR .

- Mass Spectrometry (LC-MS) : High-resolution MS to confirm molecular weight (expected m/z ~287.0 for CHBrFNO) .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle safety and stability concerns during experimental workflows?

- Methodological Answer :

- Storage : Store in a dry, sealed environment at 2–8°C to prevent hydrolysis of the bromomethyl group .

- Handling : Use gloves and fume hoods due to potential skin/eye irritation from brominated intermediates .

- Decomposition Mitigation : Avoid prolonged exposure to light or moisture, which may lead to HBr release .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of oxazolidinone derivatives?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a diffractometer.

- Refinement : SHELXL software for structure solution, leveraging intensity data to model bond lengths/angles and confirm the (R)- or (S)-configuration at the bromomethyl-bearing carbon .

- Example: A related compound, (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, was resolved with an R-factor < 0.05 using this workflow .

Q. What strategies are effective in analyzing reaction mechanisms involving bromomethyl groups in oxazolidinones?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace H with D in the bromomethyl group to study nucleophilic substitution pathways .

- DFT Calculations : Model transition states for SN2 reactions (e.g., bromide displacement by amines) using Gaussian or ORCA software .

- Trapping Intermediates : Use in-situ NMR to detect carbocation or radical intermediates during thermal decomposition .

Q. How should researchers address discrepancies in reported synthesis yields for structurally similar oxazolidinones?

- Methodological Answer :

- Controlled Replication : Reproduce methods under identical conditions (e.g., solvent purity, catalyst batch) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) that reduce yields .

- Statistical Design : Apply response surface methodology (RSM) to optimize variables like temperature, stoichiometry, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.